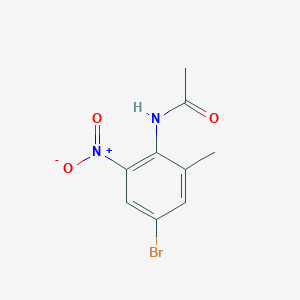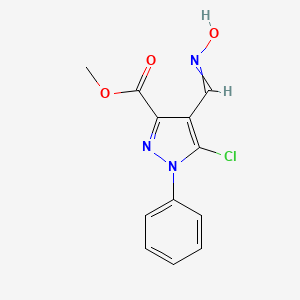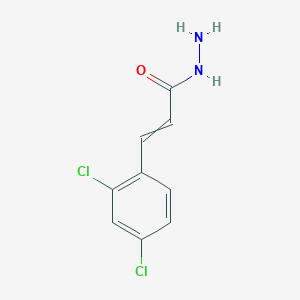![molecular formula C9H12N2O3S B11725067 N-[2-(N-hydroxy-C-methylcarbonimidoyl)phenyl]methanesulfonamide](/img/structure/B11725067.png)
N-[2-(N-hydroxy-C-methylcarbonimidoyl)phenyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is characterized by the presence of a methanesulfonamide group attached to a phenyl ring, which is further substituted with a hydroxy-C-methylcarbonimidoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(N-hydroxy-C-methylcarbonimidoyl)phenyl]methanesulfonamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzaldehyde with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(N-hydroxy-C-methylcarbonimidoyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidoyl group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
N-[2-(N-hydroxy-C-methylcarbonimidoyl)phenyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mécanisme D'action
The mechanism of action of N-[2-(N-hydroxy-C-methylcarbonimidoyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The hydroxy-C-methylcarbonimidoyl group can form hydrogen bonds with target proteins, potentially inhibiting their activity. Additionally, the methanesulfonamide group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-fluoro-4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]methanesulfonamide
- N-[2-(N-hydroxy-C-methylcarbonimidoyl)phenyl]-4-methylbenzenesulfonamide
- N-[4-[1-Hydroxy-2-(isopropylamino)ethyl]phenyl]methanesulfonamide
Uniqueness
N-[2-(N-hydroxy-C-methylcarbonimidoyl)phenyl]methanesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C9H12N2O3S |
|---|---|
Poids moléculaire |
228.27 g/mol |
Nom IUPAC |
N-[2-(N-hydroxy-C-methylcarbonimidoyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C9H12N2O3S/c1-7(10-12)8-5-3-4-6-9(8)11-15(2,13)14/h3-6,11-12H,1-2H3 |
Clé InChI |
ARYZMPLKWBJKSV-UHFFFAOYSA-N |
SMILES canonique |
CC(=NO)C1=CC=CC=C1NS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-3-ium hydrochloride](/img/structure/B11725024.png)
![(NZ)-N-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]hydroxylamine](/img/structure/B11725025.png)
![3-[(4-hydroxy-3-nitrophenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B11725037.png)
![2-{[4-(methylsulfanyl)phenyl]methylidene}-2,3-dihydro-1H-inden-1-one](/img/structure/B11725040.png)
![3-[(Quinoxalin-6-yl)carbamoyl]prop-2-enoic acid](/img/structure/B11725043.png)
![(E)-N-[1-(2,5-Dichlorophenyl)propylidene]hydroxylamine](/img/structure/B11725051.png)
![2-(2-{[2-(2-fluorophenyl)hydrazin-1-ylidene]methyl}-1H-pyrrol-1-yl)-1,3-thiazole](/img/structure/B11725057.png)
![2-[(2-Chloro-5-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11725065.png)

